Diphenylethanedione dihydrazone
Overview
Description
Diphenylethanedione dihydrazone, also known as 1,2-diphenylethane-1,2-dione dihydrazone, is an organic compound with the molecular formula C14H14N4. It is a derivative of benzil, where the carbonyl groups are replaced by hydrazone groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylethanedione dihydrazone can be synthesized through the condensation reaction of benzil with hydrazine. The reaction typically involves mixing benzil with hydrazine hydrate in an appropriate solvent such as ethanol or methanol. The reaction mixture is then heated under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Diphenylethanedione dihydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions where the hydrazone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Various electrophiles can be used to introduce new functional groups into the molecule.
Major Products Formed
Oxidation: Oximes and other nitrogen-containing compounds.
Reduction: Hydrazine derivatives.
Substitution: Functionalized hydrazones with different substituents.
Scientific Research Applications
Diphenylethanedione dihydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly for its antibacterial and anticancer properties.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of diphenylethanedione dihydrazone involves its interaction with various molecular targets and pathways. The hydrazone groups in the compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the compound’s ability to undergo redox reactions makes it useful in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzil: The parent compound of diphenylethanedione dihydrazone, which has carbonyl groups instead of hydrazone groups.
Benzoin: A related compound with a hydroxyl group adjacent to the carbonyl group.
Hydrazones: A broad class of compounds with similar hydrazone functional groups
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with metal ions and undergo redox reactions makes it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
(2-hydrazinylidene-1,2-diphenylethylidene)hydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c15-17-13(11-7-3-1-4-8-11)14(18-16)12-9-5-2-6-10-12/h1-10H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPOAAKGAFHAEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)C(=NN)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201276125 | |
Record name | 1,2-Diphenylethane-1,2-dione dihydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201276125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4702-78-7 | |
Record name | 1,2-Diphenylethane-1,2-dione dihydrazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4702-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diphenylethane-1,2-dione dihydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201276125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenylethanedione dihydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.893 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 'L' shape observed in the crystal structure of N,N'-bis(3-quinolyl-methylene)diphenylethanedione dihydrazone?
A1: The 'L' shape, resulting from the near-perpendicular arrangement of the two quinoline moieties around the central C-C bond [], is crucial for the molecule's supramolecular assembly. This specific geometry facilitates the formation of hydrogen-bonded supramolecular rectangles involving two self-complementary molecules. These rectangles are further stabilized and organized into a larger network by π-π interactions between adjacent units []. Understanding these intermolecular interactions provides insights into the compound's solid-state packing and potential applications in areas like crystal engineering and materials science.
Q2: How was the Hirshfeld surface analysis used to understand the intermolecular interactions in N,N'-bis(3-quinolyl-methylene)this compound?
A2: Hirshfeld surface analysis served as a visual and quantitative tool to decipher the various intermolecular interactions present in the crystal structure []. This analysis revealed that H···H interactions contribute the most to the intermolecular contacts (52.3%), followed by C···C (13.1%), C···H (9.9%), and N···H (7.4%) interactions []. Quantifying these interactions helps to understand the stability and arrangement of molecules within the crystal lattice.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.